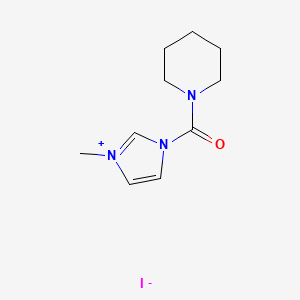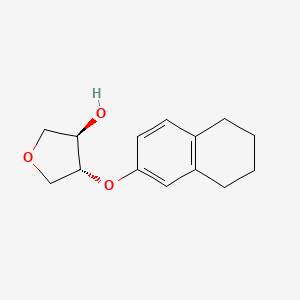
(3R,4R)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)tetrahydrofuran-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3R,4R)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)tetrahydrofuran-3-ol is a chiral molecule featuring a tetrahydrofuran ring substituted with a tetrahydronaphthalenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and 2-tetralone.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through a cyclization reaction, often catalyzed by an acid or base.
Introduction of the Tetrahydronaphthalenyl Group: The tetrahydronaphthalenyl group is introduced via an etherification reaction, where the hydroxyl group of the tetrahydrofuran ring reacts with a suitable naphthalenyl derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen, forming a fully saturated tetrahydrofuran ring.
Substitution: The ether linkage can be targeted in substitution reactions, where the tetrahydronaphthalenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products include ketones or aldehydes depending on the specific conditions.
Reduction: The major product is a fully saturated tetrahydrofuran ring.
Substitution: Products vary based on the substituent introduced, such as alkyl or aryl ethers.
科学研究应用
Chemistry
In chemistry, (3R,4R)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)tetrahydrofuran-3-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically rich compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving ether linkages and hydroxyl groups.
Medicine
Medically, the compound has potential applications in drug development, particularly as a scaffold for designing molecules with specific biological activities. Its chiral centers make it a valuable candidate for developing enantiomerically pure drugs.
Industry
Industrially, the compound can be used in the synthesis of polymers and materials with specific properties, such as increased stability or reactivity.
作用机制
The mechanism of action of (3R,4R)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)tetrahydrofuran-3-ol involves its interaction with molecular targets through its hydroxyl and ether functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(3R,4R)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)tetrahydrofuran-2-ol: Similar structure but with a hydroxyl group at the 2-position.
(3R,4R)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)tetrahydropyran-3-ol: Similar structure but with a tetrahydropyran ring instead of tetrahydrofuran.
Uniqueness
The uniqueness of (3R,4R)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)tetrahydrofuran-3-ol lies in its specific stereochemistry and the presence of both a tetrahydrofuran ring and a tetrahydronaphthalenyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
(3R,4R)-4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-13-8-16-9-14(13)17-12-6-5-10-3-1-2-4-11(10)7-12/h5-7,13-15H,1-4,8-9H2/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTNSYNGLAWOHT-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OC3COCC3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C=CC(=C2)O[C@@H]3COC[C@H]3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
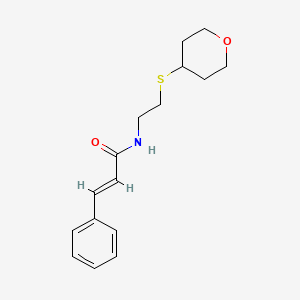
![3'-(3-Fluorophenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2761824.png)
![3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2761826.png)
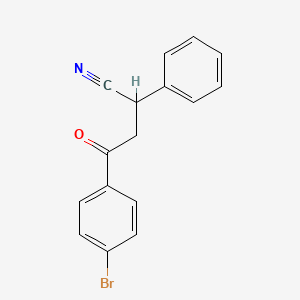
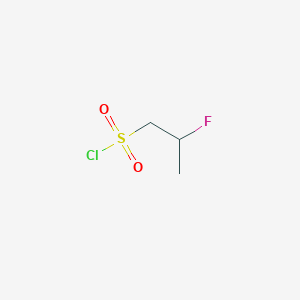
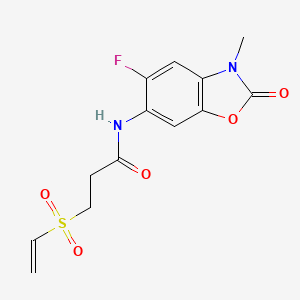
![N-[2-Cyano-1-(3,4-difluorophenoxy)propan-2-yl]prop-2-enamide](/img/structure/B2761832.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2761833.png)
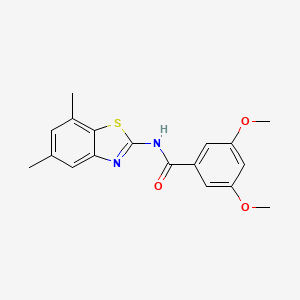
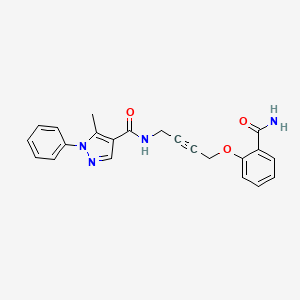
![1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2761838.png)
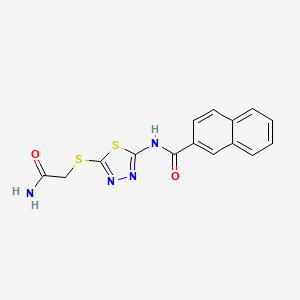
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2761840.png)
